
5-(3-t-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-t-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% (5-tBSP-3-TFM-95%) is an organic compound that is used in a variety of scientific research applications. It is a sulfonamide derivative of phenol and is a valuable chemical for its unique properties. It is a highly versatile compound that has been used in a variety of applications, including drug synthesis, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
5-tBSP-3-TFM-95% is a versatile compound that is used in a variety of scientific research applications. It has been used in drug synthesis for the production of sulfonamide derivatives, and it has also been used in biochemistry and physiology for the study of enzyme inhibition, protein-protein interactions, and receptor binding. It has also been used in the study of drug metabolism, as well as in the development of new drugs and drug delivery systems.
Mecanismo De Acción
The mechanism of action of 5-tBSP-3-TFM-95% is not fully understood. However, it is believed to act as an inhibitor of enzymes, proteins, and receptors. It is thought to bind to specific sites on the target molecules, which then leads to a decrease in the activity of the target molecule. This inhibition can be used to study the function of the target molecule, as well as to develop new drugs and drug delivery systems.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-tBSP-3-TFM-95% are not fully understood. However, it is known to be an inhibitor of enzymes, proteins, and receptors, and it is believed to have a variety of effects on these molecules. It is thought to bind to specific sites on the target molecules, which then leads to a decrease in the activity of the target molecule. This inhibition can be used to study the function of the target molecule, as well as to develop new drugs and drug delivery systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-tBSP-3-TFM-95% has several advantages and limitations for use in lab experiments. One advantage is its high purity (95%), which makes it an ideal compound for use in research. Additionally, its versatility makes it suitable for a variety of applications, including drug synthesis, biochemistry, and physiology. One limitation of 5-tBSP-3-TFM-95% is that its mechanism of action is not fully understood, which can make it difficult to use in some experiments. Additionally, its inhibition of enzymes, proteins, and receptors can lead to unexpected results in some experiments.
Direcciones Futuras
There are a variety of potential future directions for 5-tBSP-3-TFM-95%. These include further exploration of its mechanism of action, as well as its use in drug synthesis, biochemistry, and physiology. Additionally, it could be used to study the effects of other compounds on the target molecules, as well as to develop new drugs and drug delivery systems. Finally, it could be used in the development of new analytical methods and techniques, such as chromatography and spectroscopy.
Métodos De Síntesis
5-tBSP-3-TFM-95% can be synthesized in a variety of ways. One common method is the reaction of phenol with 3-t-butylsulfamoylchloride in the presence of anhydrous sodium carbonate and a catalytic amount of pyridine. This reaction occurs at room temperature and yields a product with 95% purity. Other methods of synthesis include the reaction of phenol with 3-t-butylsulfamoylchloride in the presence of anhydrous sodium acetate and a catalytic amount of pyridine. This reaction also yields a product with 95% purity.
Propiedades
IUPAC Name |
N-tert-butyl-3-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO4S/c1-16(2,3)21-26(23,24)15-6-4-5-11(9-15)12-7-13(22)10-14(8-12)25-17(18,19)20/h4-10,21-22H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFBHJJIGGFWAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-T-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

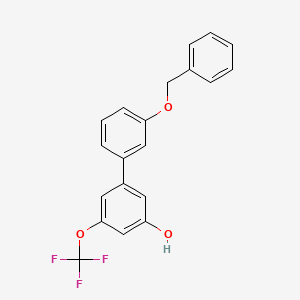
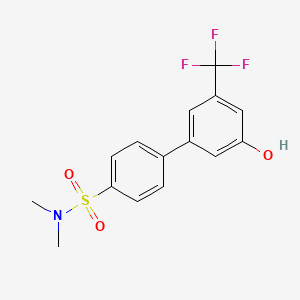
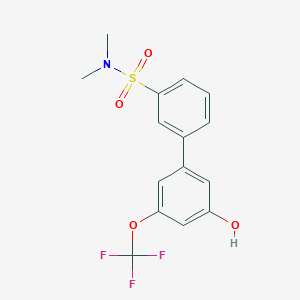
![5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385067.png)
![5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6385082.png)
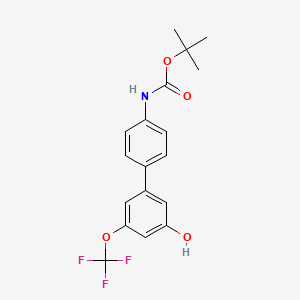
![5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385090.png)
![5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6385098.png)


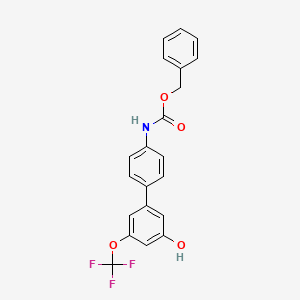
![5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385122.png)
![5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6385126.png)
